

p300/CBP Substrate Specificity: A Comparative Analysis of Lactyl-CoA versus Acetyl-CoA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Lactyl-coa
Cat. No.:	B155978

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP), are crucial regulators of gene expression. They catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins, a post-translational modification central to chromatin structure and function. Recently, a novel post-translational modification, lysine lactylation, has emerged as a key epigenetic mark linking cellular metabolism to gene regulation. This modification is also catalyzed by p300/CBP, which utilize **lactyl-CoA** as a substrate. Understanding the substrate specificity of p300/CBP for these two acyl-CoA molecules is critical for elucidating the interplay between cellular metabolism and epigenetic control in health and disease.

This guide provides a comparative analysis of the substrate specificity of p300/CBP for **lactyl-CoA** versus acetyl-CoA, supported by available experimental data. While direct, side-by-side kinetic comparisons are still emerging in the literature, this document synthesizes current knowledge to provide a clear overview for researchers.

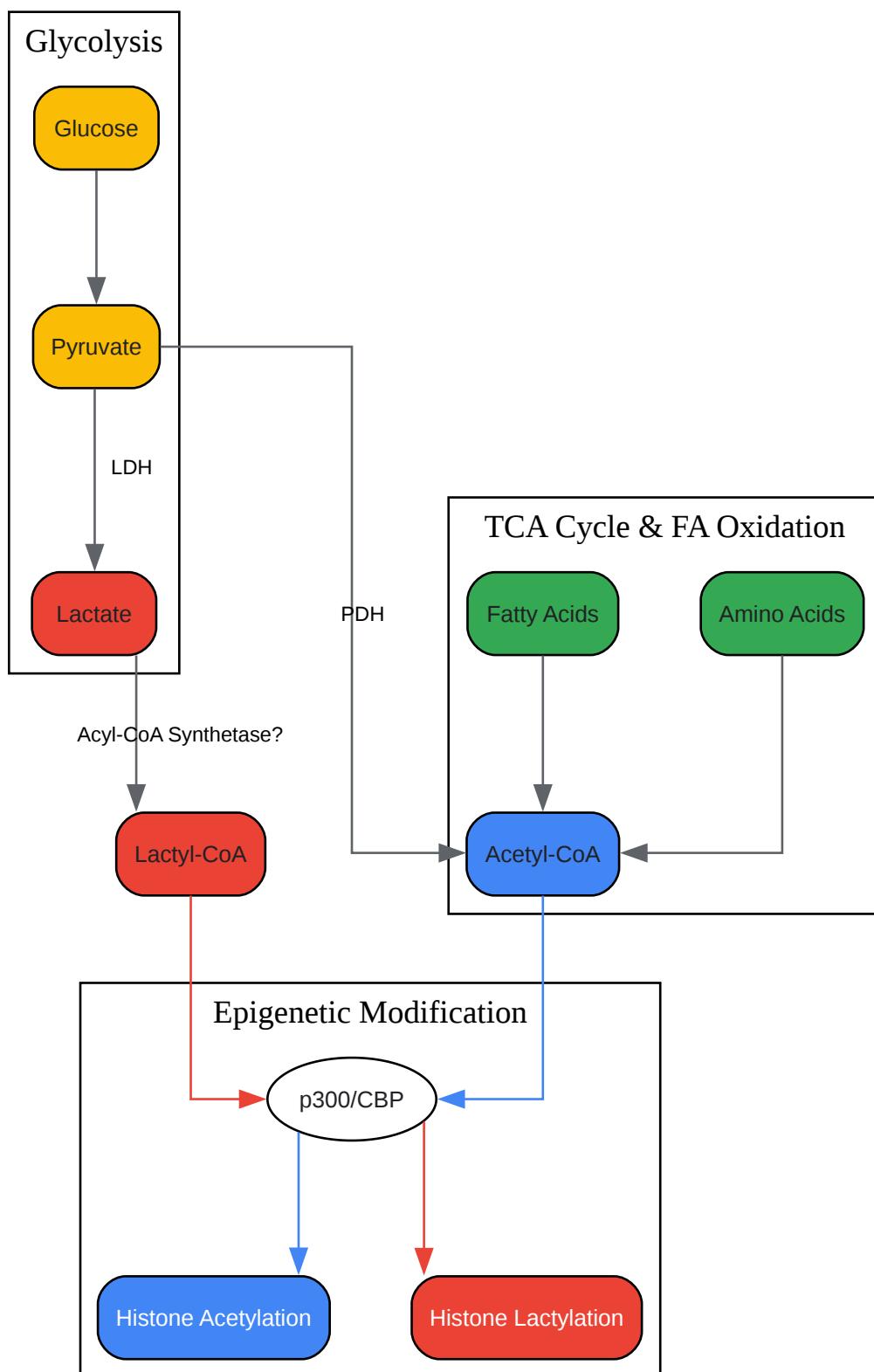
Quantitative Data Summary

A direct quantitative comparison of the steady-state kinetic parameters for p300/CBP with **lactyl-CoA** versus acetyl-CoA is not yet prominently available in published literature. However,

existing studies on various short-chain acyl-CoAs provide valuable insights into the enzymatic preferences of p300.

One study demonstrated that the catalytic efficiency of p300 decreases with increasing acyl-CoA chain length.^[1] While **lactyl-CoA** was not included in this specific study, the data for other short-chain acyl-CoAs suggest that structural differences in the acyl group significantly impact p300's catalytic activity. Another study qualitatively observed that p300 propionylates histone H3 with much slower kinetics compared to acetylation.^[2] Given that propionyl-CoA is structurally similar to **lactyl-CoA** (both are 3-carbon acyl-CoAs), it can be inferred that p300/CBP likely exhibit a preference for acetyl-CoA over **lactyl-CoA**.

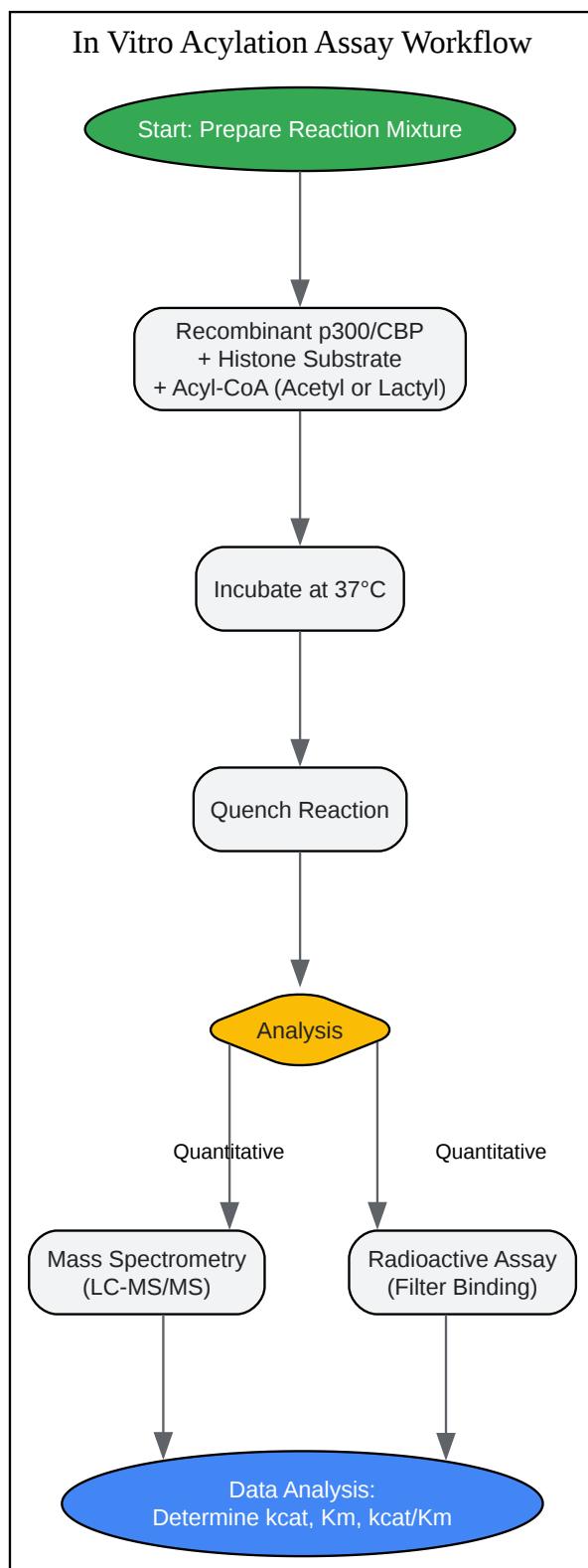
Acyl-CoA Substrate	Enzyme	kcat (s ⁻¹)	Km (μM)	kcat/Km (M ⁻¹ s ⁻¹)	Reference
Acetyl-CoA	p300	Data not explicitly found	Data not explicitly found	Data not explicitly found	[3]
CBP		Data not explicitly found	Data not explicitly found	Data not explicitly found	[3]
Lactyl-CoA	p300/CBP	Data Not Available	Data Not Available	Data Not Available	
Propionyl-CoA	p300	Slower kinetics than acetyl-CoA	Data not explicitly found	Data not explicitly found	[2]
Butyryl-CoA	p300	Weaker activity than acetyl-CoA	Data not explicitly found	Data not explicitly found	[1]
Crotonyl-CoA	p300	Weaker activity than acetyl-CoA	Data not explicitly found	Data not explicitly found	[1]


Table 1: Comparison of p300/CBP Kinetic Parameters for Various Acyl-CoA Substrates. Note: Direct kinetic data for **lactyl-CoA** is currently unavailable in the reviewed literature. The table

includes related acyl-CoAs to provide context on p300's substrate preferences.

Signaling Pathways and Experimental Workflows

Metabolic Pathways of Acetyl-CoA and Lactyl-CoA


The availability of acetyl-CoA and **Lactyl-CoA** is intrinsically linked to the metabolic state of the cell. Acetyl-CoA is a central metabolite derived from glycolysis, fatty acid oxidation, and amino acid catabolism. **Lactyl-CoA** is derived from lactate, a product of anaerobic glycolysis. The relative abundance of these two acyl-CoAs can therefore influence the balance between histone acetylation and lactylation, thereby impacting gene expression programs.

[Click to download full resolution via product page](#)

Caption: Metabolic pathways leading to Acetyl-CoA and **Lactyl-CoA** production.

Experimental Workflow for In Vitro Acylation Assay

Determining the kinetic parameters of p300/CBP for **lactyl-CoA** and acetyl-CoA involves in vitro enzymatic assays. A typical workflow utilizes recombinant p300/CBP, histone substrates, and the respective acyl-CoA. The extent of histone acylation can be quantified using methods like mass spectrometry or radioactive labeling.

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro histone acylation assay.

Experimental Protocols

In Vitro Histone Acetyltransferase/Lactyltransferase Assay (Mass Spectrometry-Based)

This protocol is adapted from methods used to determine the kinetic parameters of p300 for acetyl-CoA and can be applied to **Lactyl-CoA**.^[3]

1. Reagents and Materials:

- Recombinant human p300 or CBP (catalytic domain or full-length)
- Histone H3 or H4 protein or peptides
- Acetyl-CoA
- **Lactyl-CoA**
- Assay Buffer: 50 mM HEPES (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA
- Quenching Solution: 0.1% Trifluoroacetic acid (TFA)
- LC-MS/MS system

2. Procedure:

- Prepare a reaction mixture containing the assay buffer, histone substrate (e.g., 10 μ M), and p300/CBP enzyme (e.g., 50 nM).
- Initiate the reaction by adding varying concentrations of either acetyl-CoA or **Lactyl-CoA** (e.g., 0-500 μ M).
- Incubate the reaction at 37°C for a specified time, ensuring the reaction is in the linear range.
- Quench the reaction by adding an equal volume of the quenching solution.
- Analyze the samples by LC-MS/MS to quantify the amount of acetylated or lactylated histone product.

- Determine the initial reaction velocities at each substrate concentration.
- Calculate the kinetic parameters (K_m and k_{cat}) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Cell-Free Chromatin-Templated Transcription Assay

This assay can be used to assess the functional consequence of p300-mediated histone lactylation on gene transcription.

1. Reagents and Materials:

- Recombinant chromatin templates
- Nuclear extract (as a source of transcription factors)
- Recombinant p300
- **Lactyl-CoA** or Acetyl-CoA
- NTPs (including [α -³²P]UTP)
- Transcription Buffer

2. Procedure:

- Assemble the reaction mixture containing the chromatin template, nuclear extract, and recombinant p300 in the transcription buffer.
- Add either **Lactyl-CoA** or acetyl-CoA to the reaction.
- Initiate transcription by adding the NTP mix.
- Incubate at 30°C for 1 hour.
- Isolate the RNA products.
- Analyze the transcripts by gel electrophoresis and autoradiography to quantify the level of transcription.

Conclusion

The available evidence suggests that p300 and CBP are capable of utilizing both acetyl-CoA and **lactyl-CoA** as substrates to mediate histone acetylation and lactylation, respectively. While direct quantitative kinetic comparisons are still needed, preliminary data and studies on structurally similar acyl-CoAs indicate that p300/CBP likely exhibit a higher catalytic efficiency for acetyl-CoA. This preference may be a key factor in regulating the balance between these two important epigenetic marks in response to the metabolic state of the cell. Further research employing rigorous kinetic analysis is required to fully elucidate the substrate specificity of p300/CBP and to understand the functional consequences of the competition between acetylation and lactylation in various physiological and pathological contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure of p300 in complex with acyl-CoA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [p300/CBP Substrate Specificity: A Comparative Analysis of Lactyl-CoA versus Acetyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155978#substrate-specificity-of-p300-cbp-for-lactyl-coa-versus-acetyl-coa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com